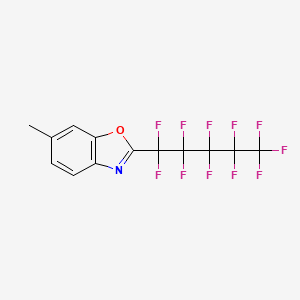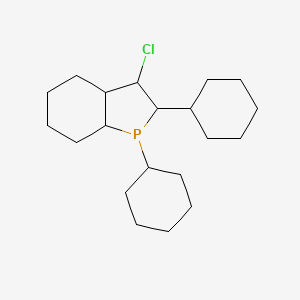
3-Chloro-1,2-dicyclohexyloctahydro-1H-phosphindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1,2-dicyclohexyloctahydro-1H-phosphindole is a complex organic compound that belongs to the class of phosphindoles This compound is characterized by the presence of a chlorine atom, two cyclohexyl groups, and an octahydro-1H-phosphindole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,2-dicyclohexyloctahydro-1H-phosphindole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the octahydro-1H-phosphindole core.
Addition of Cyclohexyl Groups: The final step involves the addition of cyclohexyl groups to the core structure, which can be achieved through Grignard reactions or other organometallic methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
3-Chloro-1,2-dicyclohexyloctahydro-1H-phosphindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chlorine atom or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydroxide, ammonia, organic solvents like dichloromethane.
Major Products Formed
Oxidation: Oxidized phosphindole derivatives.
Reduction: Reduced phosphindole derivatives.
Substitution: Substituted phosphindole derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
3-Chloro-1,2-dicyclohexyloctahydro-1H-phosphindole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 3-Chloro-1,2-dicyclohexyloctahydro-1H-phosphindole involves its interaction with specific molecular targets and pathways. The chlorine atom and cyclohexyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways.
類似化合物との比較
Similar Compounds
1,2-Dicyclohexyloctahydro-1H-phosphindole: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Bromo-1,2-dicyclohexyloctahydro-1H-phosphindole: Contains a bromine atom instead of chlorine, leading to variations in chemical behavior.
3-Fluoro-1,2-dicyclohexyloctahydro-1H-phosphindole:
Uniqueness
3-Chloro-1,2-dicyclohexyloctahydro-1H-phosphindole is unique due to the presence of the chlorine atom, which imparts specific chemical properties and reactivity. Its combination of structural features makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
90255-50-8 |
|---|---|
分子式 |
C20H34ClP |
分子量 |
340.9 g/mol |
IUPAC名 |
3-chloro-1,2-dicyclohexyl-2,3,3a,4,5,6,7,7a-octahydrophosphindole |
InChI |
InChI=1S/C20H34ClP/c21-19-17-13-7-8-14-18(17)22(16-11-5-2-6-12-16)20(19)15-9-3-1-4-10-15/h15-20H,1-14H2 |
InChIキー |
GYDADBXYBUARGO-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2C(C3CCCCC3P2C4CCCCC4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-methyl-4-[(phenylseleno)ethynyl]-](/img/structure/B14364742.png)
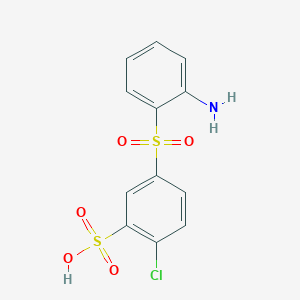
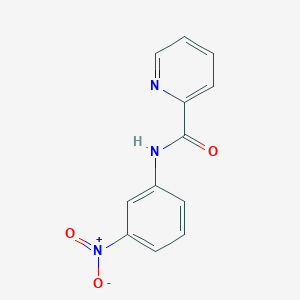
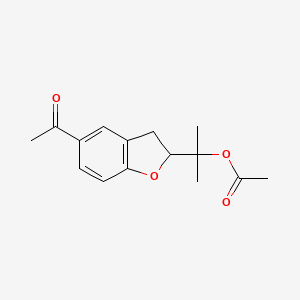
![4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol](/img/structure/B14364767.png)
![2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14364774.png)
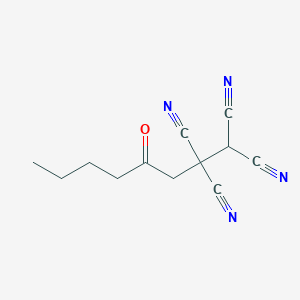

![2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine](/img/structure/B14364787.png)
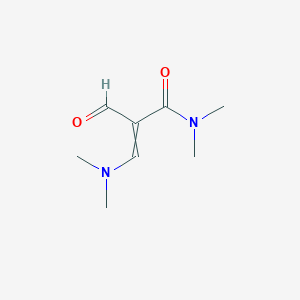
![1-[(2-Methylprop-1-EN-1-YL)oxy]-6-({6-[(2-methylprop-1-EN-1-YL)oxy]hexyl}oxy)hexane](/img/structure/B14364802.png)

![Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14364807.png)
